Specific Scientific Field: Agronomy, Plant Protection
Summary of the Application: The compound “naphthalen-1-yl pentanoate” has been used in the development of a novel fungicide, N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN), which inhibits Rhizoctonia solani .
Methods of Application or Experimental Procedures: The effects of this compound on the microscopic morphology of R. solani were studied using growth observation, scanning electron microscopy, transmission electron microscopy, transcriptome sequencing technology, quantitative real-time PCR (qRT-PCR), physiological and biochemical determination, and reverse molecular docking technology .
Results or Outcomes: The results showed that the mycelium treated with NNPCN produced a red secretion and exhibited progressive creeping growth. Under a scanning electron microscope, hyphal swelling, uneven thickness, fractures, deformities, and hyphal surface warts increased .
Specific Scientific Field: Organic Chemistry
Summary of the Application: “Naphthalen-1-yl pentanoate” or “1-Naphthyl valerate” has been used in the synthesis of some novel (naphthalen-1-yl-selenyl)acetic acid derivatives .
Methods of Application or Experimental Procedures: These derivatives have been synthesized by two different methods, using naphthylselenols or naphthylselenocyanates .
Results or Outcomes: The structures of the products were investigated by spectroscopic methods .
Specific Scientific Field: Physics, Optics
Summary of the Application: “Naphthalen-1-yl pentanoate” has been used in the synthesis of a new dual mixed moieties of acetylide (C≡C) and chalcone (-CO-CH=CH) system namely 3-(naphthalen-1-yl)-1-(4- (phenylethynyl)phenyl)-2-propen-1-one (3NPP). This compound has applications in the field of nonlinear optics .
Methods of Application or Experimental Procedures: The compound 3NPP was successfully designed and synthesized via Claisen Schmidt condensation .
1-Naphthyl valerate is an organic compound formed from the esterification of 1-naphthol with valeric acid. It is characterized by a naphthalene ring attached to a valerate group, which is a five-carbon straight-chain carboxylic acid. This compound is part of the naphthol family, which includes various derivatives that are significant in both industrial applications and biological studies. The structure of 1-naphthyl valerate can be represented as follows:
Research indicates that derivatives of 1-naphthol, including 1-naphthyl valerate, exhibit various biological activities. These compounds have been studied for their potential insecticidal properties, with 1-naphthyl valerate being a metabolite of certain insecticides like carbaryl . Additionally, some studies suggest that these compounds may influence hormonal activities, such as testosterone levels in mammals .
The synthesis of 1-naphthyl valerate typically involves the esterification reaction between 1-naphthol and valeric acid. The general reaction can be summarized as follows:
text1-Naphthol + Valeric Acid → 1-Naphthyl Valerate + Water
This reaction often requires an acid catalyst (e.g., sulfuric acid) to facilitate the formation of the ester. Alternative methods may involve using coupling reagents or microwave-assisted synthesis to enhance yield and purity.
1-Naphthyl valerate has several applications across different fields:
Interaction studies involving 1-naphthyl valerate often focus on its enzymatic hydrolysis and metabolic pathways. For instance, research has shown that it can be hydrolyzed by various enzymes, indicating its potential role as a substrate in biochemical processes . Additionally, studies have explored its interactions with other biological molecules, highlighting its importance in pharmacology and toxicology.
Several compounds are structurally or functionally similar to 1-naphthyl valerate. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Naphthyl acetate | Ester | Derived from acetic acid; commonly used as a solvent. |
2-Naphthyl acetate | Ester | Isomer of 1-naphthyl acetate; shows different reactivity patterns. |
1-Naphthyl propionate | Ester | Derived from propionic acid; used in flavoring and fragrance industries. |
2-Naphthyl propionate | Ester | Isomer with distinct biological activity compared to its counterpart. |
1-Naphthol | Alcohol | Parent compound; serves as a precursor for various naphthol derivatives. |
The uniqueness of 1-naphthyl valerate lies in its specific chain length and functional groups that influence its reactivity and biological activity compared to other naphthalene derivatives.